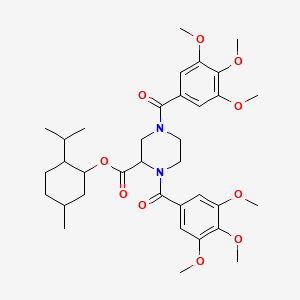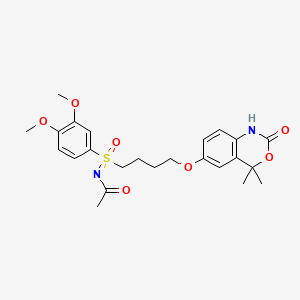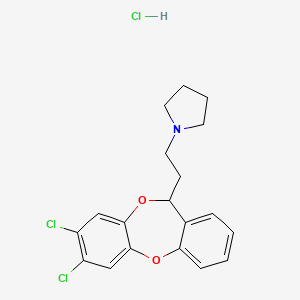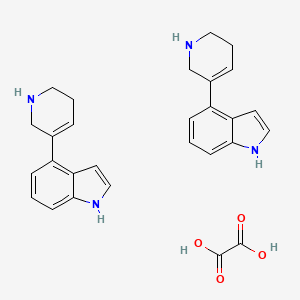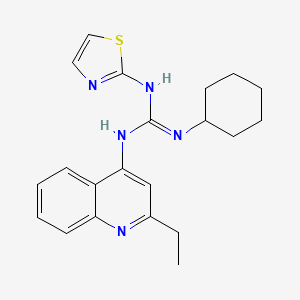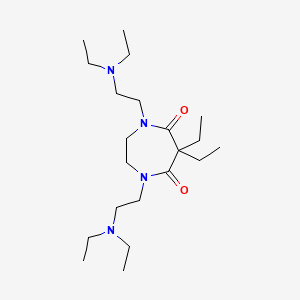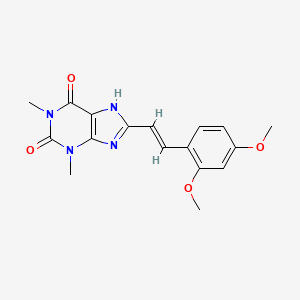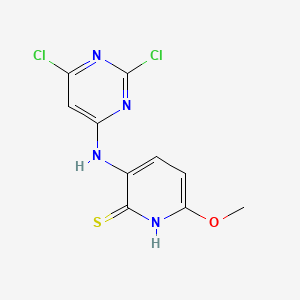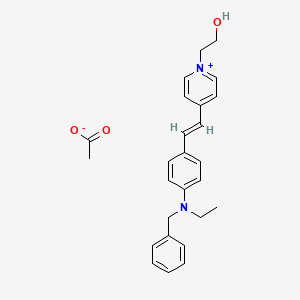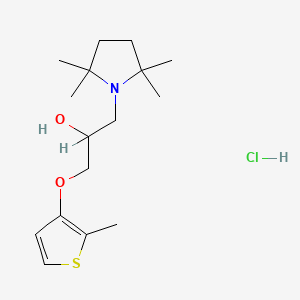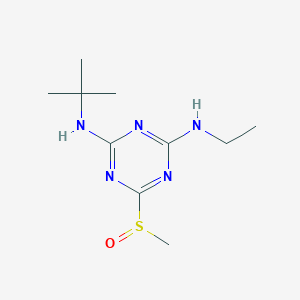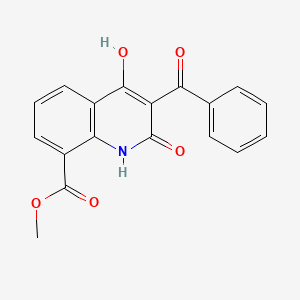
Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-8-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, features a quinolone core with additional functional groups that enhance its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 4-hydroxy-2-quinolone derivatives, which are then subjected to benzoylation and esterification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmaceutical properties are explored for developing new drugs, particularly in the areas of antimicrobial and anticancer research.
Mécanisme D'action
The mechanism of action of Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate involves its interaction with specific molecular targets. The quinolone core can intercalate with DNA, inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair. This mechanism is similar to that of other quinolone-based drugs, which disrupt bacterial DNA synthesis and exhibit antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-quinolone: A simpler quinolone derivative with similar biological activities.
3-benzoyl-4-hydroxy-2-quinolone: Lacks the ester group but shares the benzoyl and hydroxy functionalities.
Methyl 4-hydroxy-2-quinolone-8-carboxylate: Similar structure but without the benzoyl group.
Uniqueness
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both benzoyl and ester groups enhances its potential for diverse chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
90181-98-9 |
|---|---|
Formule moléculaire |
C18H13NO5 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C18H13NO5/c1-24-18(23)12-9-5-8-11-14(12)19-17(22)13(16(11)21)15(20)10-6-3-2-4-7-10/h2-9H,1H3,(H2,19,21,22) |
Clé InChI |
CYZLGTAWCVICMN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1NC(=O)C(=C2O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



